2-(propan-2-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(propan-2-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isopropyl group at the second position and an aldehyde group at the third position of the pyridine ring. It is a colorless liquid that is commercially available and used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(propan-2-yl)pyridine-3-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 2-(propan-2-yl)pyridine with an oxidizing agent to introduce the aldehyde group at the third position. Another method involves the use of nicotinonitrile as a starting material, which undergoes a series of reactions including hydrolysis and oxidation to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the aerobic oxidation of the corresponding alcohol using copper catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: 2-(propan-2-yl)pyridine-3-carboxylic acid.
Reduction: 2-(propan-2-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(propan-2-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
Pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
2-(methyl)pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-(propan-2-yl)pyridine-3-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
871583-24-3 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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